molecular formula C7H6N2O B1314163 1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 74420-02-3

1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No. B1314163
CAS RN: 74420-02-3
M. Wt: 134.14 g/mol
InChI Key: IXIGMDXJXKDZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound with the empirical formula C7H6N2O . It is a solid substance .


Synthesis Analysis

There are several methods for the synthesis of 1H-pyrrolo[2,3-b]pyridin-4-ol and its derivatives. For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridin-4-ol consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation is Oc1ccnc2[nH]ccc12 .


Physical And Chemical Properties Analysis

1H-pyrrolo[2,3-b]pyridin-4-ol is a solid substance . Its molecular weight is 134.14 .

Scientific Research Applications

Synthesis and Chemical Properties

1H-pyrrolo[2,3-b]pyridin-4-ol, also known as 7-azaindole, has been a subject of extensive research due to its unique chemical properties and potential applications. Notably, several synthetic routes have been explored for 1H-pyrrolo[2,3-b]pyridines, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds exhibit reactivity towards electrophilic substitution reactions like nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, primarily at the 3-position. The formation of derivatives through these reactions has been well-documented, contributing to the understanding of the compound's chemical behavior (Herbert & Wibberley, 1969).

Regioselective Functionalization

Regioselective functionalization of 1H-pyrrolo[2,3-b]pyridine has been achieved, allowing for the direct introduction of various groups, such as halogeno, cyano, and thiocyanato, to the pyridine ring of 7-azaindole. This functionalization expands the potential utility of 1H-pyrrolo[2,3-b]pyridin-4-ol in various chemical syntheses and applications (Minakata, Komatsu, & Ohshiro, 1992).

Mass Spectral Studies

Mass spectral studies of 1H-pyrrolo[2,3-b]pyridine and its derivatives have provided insights into their fragmentation pathways. These studies have helped in understanding the decomposition patterns of these compounds, which is crucial for their application in various fields, including material science (Herbert & Wibberley, 1970).

Biomedical Applications

In the biomedical field, derivatives of 1H-pyrrolo[2,3-b]pyridin-4-ol have been synthesized and evaluated for their potential as phosphodiesterase 4B (PDE4B) inhibitors. These inhibitors show promise in the treatment ofinflammatory and central nervous system diseases. One compound, in particular, demonstrated significant inhibition of TNF-α release from macrophages and selectivity against a panel of CNS receptors, indicating its potential as a therapeutic lead (Vadukoot et al., 2020).

Exploration in Antitumor Activity

1H-pyrrolo[2,3-b]pyridine derivatives have also been synthesized and studied for their antitumor activity. In one study, these compounds showed promising effects in experimental models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. Some derivatives acted as cyclin-dependent kinase 1 inhibitors, reducing tumor cell proliferation and inducing apoptosis. Their potential as anti-cancerous drugs is significant, especially in combination with other chemotherapeutic agents (Carbone et al., 2013).

Novel Syntheses and Potential Applications

Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized through various novel methods, further expanding the potential applications of these compounds. These methods include one-pot, three-component approaches and reactions involving different starting materials, offering a versatile toolkit for the synthesis of these heterocycles. The development of these methods not only provides new compounds but also opens up avenues for their application in areas such as materials science, pharmaceuticals, and agrochemicals (Vilches-Herrera et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIGMDXJXKDZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505539
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-b]pyridin-4-ol

CAS RN

74420-02-3, 1076197-59-5
Record name 1H-Pyrrolo[2,3-b]pyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74420-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 3
Reactant of Route 3
1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 4
1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 5
1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 6
1H-pyrrolo[2,3-b]pyridin-4-ol

Citations

For This Compound
4
Citations
SW Schneller, JK Luo - The Journal of Organic Chemistry, 1980 - ACS Publications
(19) It should also be noted that compound 13 is an isos tere of 4-nitroquinoline 1-oxide which is carcinogenic and mutagenic (see, for example: Varnes,. E.; Biaglow, JE Cancer Res. …
Number of citations: 57 pubs.acs.org
I Ara, LR Falvello, J Forniés, E Lalinde, A Martín… - …, 1997 - ACS Publications
The reactions of mononuclear hydride complexes trans-[PtHXL 2 ] with the solvated species cis-[Pt(C 6 F 5 ) 2 (thf) 2 ] constitute a simple methodology to high-yield synthesis of …
Number of citations: 43 pubs.acs.org
E Badarau, A Putey, F Suzenet, B Joseph… - Journal of Enzyme …, 2010 - Taylor & Francis
The synthesis of new N-homopiperazinyl-based ligands is reported. Various structural modifications along with the corresponding biological activities on 5-HT 1A /5-HT 7 receptors give …
Number of citations: 8 www.tandfonline.com
GWA Milne - 2005 - ACS Publications
Mathematics underlies much of chemistry and is used as a tool in many branches of the science. In some areas, particularly those in which structure manipulation is important, …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.